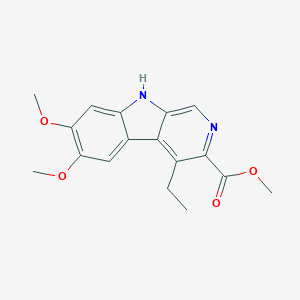

Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate

説明

6,7-ジメトキシ-4-エチル-β-カルボリン-3-カルボン酸メチルは、一般的に DMCM と呼ばれる β-カルボリンファミリーに属する化合物です。DMCM は GABA A 受容体の負のアロステリックモジュレーターとして作用することで、不安と痙攣を誘発することが知られています。この特性により、ベンゾジアゼピンや関連薬物(正のアロステリックモジュレーター)とは機能的に反対になります。 DMCM は主に新しい不安解消薬と抗痙攣薬を試験するために、科学研究で使用されています .

準備方法

合成経路と反応条件: DMCM の合成は、適切な β-カルボリン前駆体から開始される複数のステップを伴います。主なステップには以下が含まれます。

β-カルボリンコアの形成: これは通常、ピクテ・シュペンラー反応によって達成され、トリプタミン誘導体がアルデヒドまたはケトンと反応します。

メトキシ基の導入: メトキシ化は、強酸触媒の存在下でメタノールを使用して行われます。

エステル化: カルボン酸基は、メタノールと酸触媒を使用してエステル化され、メチルエステルが形成されます。

工業生産方法: DMCM の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収率と純度を最適化するために、連続フローリアクターや結晶化、クロマトグラフィーなどの高度な精製技術をしばしば採用しています .

反応の種類:

酸化: DMCM は、特にエチル側鎖で酸化反応を受ける可能性があり、アルデヒドまたはカルボン酸の形成につながります。

還元: DMCM の還元は、β-カルボリンコアで発生する可能性があり、ジヒドロ-β-カルボリンの形成につながる可能性があります。

置換: DMCM のメトキシ基は、求核置換反応によって他の官能基に置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。

還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、塩基性条件下で置換反応に使用できます。

主な生成物:

酸化: アルデヒドとカルボン酸。

還元: ジヒドロ-β-カルボリン。

置換: 様々な置換β-カルボリン誘導体.

科学的研究の応用

Pharmacological Research

DMCM is extensively utilized in pharmacological research to investigate its effects on GABA receptors. Its role as a negative allosteric modulator allows researchers to study anxiety and convulsion mechanisms, providing insights into potential therapeutic targets for anxiolytic and anticonvulsant drug development.

Case Studies:

- Anxiety and Convulsions : DMCM has been employed in studies examining its ability to induce anxiety-like behaviors and convulsions in animal models, thus serving as a benchmark for testing new anxiolytic medications .

- GABA Receptor Interaction : Research has demonstrated that DMCM can modulate the activity of GABA receptors, providing a contrasting effect to benzodiazepines which enhance receptor activity .

Chemical Research

In chemistry, DMCM serves as a model compound for studying the synthesis and reactivity of beta-carbolines and their derivatives. Its unique chemical structure allows for various chemical transformations, including oxidation and substitution reactions.

Chemical Properties:

- Molecular Formula : CHNO

- Molecular Weight : 314.34 g/mol

Toxicology Studies

DMCM has been investigated for its role in understanding the mechanisms behind drug-induced toxicity. Its ability to precipitate withdrawal symptoms in opioid-dependent models highlights its relevance in toxicological research.

Case Studies:

- Opioid Withdrawal : Studies have shown that DMCM can induce withdrawal symptoms in animal models previously exposed to opioids, allowing researchers to explore the underlying biochemical pathways involved .

Table 1: Summary of Applications of DMCM

| Application Area | Description | Key Findings/Use Cases |

|---|---|---|

| Pharmacological Research | Investigates GABA receptor modulation | Induces anxiety and convulsions; used in drug testing |

| Chemical Research | Model compound for beta-carboline chemistry | Facilitates synthesis and study of derivatives |

| Toxicology Studies | Examines drug-induced toxicity mechanisms | Induces withdrawal symptoms in opioid models |

作用機序

DMCM は、GABA A 受容体の負のアロステリックモジュレーターとして作用することで効果を発揮します。GABA 結合部位とは異なる受容体上の特定の部位に結合し、GABA に対する受容体の親和性を低下させる構造変化を引き起こします。 その結果、抑制性神経伝達物質が減少するため、神経の興奮性が高まり、不安と痙攣が誘発されます .

6. 類似の化合物との比較

DMCM は、GABA A 受容体に対するその特定の作用により、β-カルボリンの中でユニークです。類似の化合物には以下が含まれます。

6,7-ジメトキシ-4-エチル-β-カルボリン-3-カルボン酸メチル: 構造は似ていますが、薬理学的特性が異なる場合があります。

β-カルボリン-3-カルボン酸誘導体: これらの化合物は、β-カルボリンコアを共有していますが、置換基が異なり、生物活性に違いが生じます。

ベンゾジアゼピン: 機能的に反対ですが、ベンゾジアゼピンも GABA A 受容体を調節しますが、正のアロステリックモジュレーターとして作用します.

DMCM は、負のアロステリックモジュレーターとして作用できることから、特に不安と痙攣のメカニズムの理解と、新しい治療薬の開発において、研究にとって貴重なツールとなっています。

類似化合物との比較

DMCM is unique among β-carbolines due to its specific action on GABA A receptors. Similar compounds include:

Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate: Similar in structure but may have different pharmacological properties.

β-carboline-3-carboxylate derivatives: These compounds share the β-carboline core but differ in their substituents, leading to variations in their biological activities.

Benzodiazepines: Although functionally opposite, benzodiazepines also modulate GABA A receptors but as positive allosteric modulators.

DMCM’s ability to act as a negative allosteric modulator makes it a valuable tool in research, particularly in understanding the mechanisms of anxiety and convulsions and in the development of new therapeutic agents.

生物活性

Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate, commonly referred to as DMCM, is a compound belonging to the beta-carboline family. This compound has garnered significant attention due to its unique pharmacological properties, particularly its role as a negative allosteric modulator of GABA receptors. This article explores the biological activity of DMCM, focusing on its anxiogenic effects, convulsant activity, and potential therapeutic applications.

- Chemical Formula : CHNO

- Molecular Weight : 314.34 g/mol

- CAS Number : 82499-00-1

- Boiling Point : Approximately 454.02°C

- Density : 1.1489 g/cm³

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 314.34 g/mol |

| Boiling Point | ~454.02°C |

| Density | 1.1489 g/cm³ |

DMCM acts primarily as a negative allosteric modulator of GABA receptors, which are critical in mediating inhibitory neurotransmission in the brain. Unlike benzodiazepines that enhance GABAergic activity, DMCM reduces the efficacy of GABA at these receptors, leading to increased neuronal excitability and anxiety-like behaviors .

Anxiogenic Activity

DMCM has been shown to induce anxiety-related behaviors in various animal models. Studies indicate that administration of DMCM leads to increased anxiety levels as measured by elevated plus maze and open field tests . The anxiogenic properties are attributed to its action on GABA receptors, which are integral to the modulation of anxiety and fear responses.

Convulsant Activity

DMCM is recognized for its potent convulsant effects. It has been utilized in research to model seizure activity due to its ability to lower seizure thresholds in experimental settings . The compound's proconvulsive properties have been linked to its antagonistic effects on GABAergic transmission, which normally serves to inhibit excessive neuronal firing.

Research Findings

- Behavioral Studies : In behavioral assays, DMCM was found to significantly increase anxiety-like responses in rodents when compared to control groups. These findings suggest that DMCM can serve as a useful tool for studying anxiety disorders and testing potential anxiolytic treatments .

- Seizure Models : In various seizure models, including those induced by pentylenetetrazole (PTZ), DMCM consistently demonstrated proconvulsant effects, highlighting its utility in understanding the mechanisms underlying seizure disorders .

- Neuropharmacological Insights : Research has shown that DMCM interacts with multiple neurotransmitter systems beyond GABA, including serotonergic and dopaminergic pathways, which may contribute to its complex behavioral effects .

Case Studies

Several studies have explored the implications of DMCM in both preclinical and clinical settings:

- Study on Anxiety Modulation : A study published in Neuropharmacology examined the role of DMCM in modulating anxiety-related behaviors through its action on GABA receptors. Results indicated that DMCM administration led to significant increases in anxiety-like behavior compared to vehicle-treated controls .

- Convulsant Effects Evaluation : Another investigation assessed the convulsant effects of DMCM using an acute chemoconvulsant seizure model. The study found that DMCM reliably induced seizures at doses that were not proconvulsive for other tested compounds .

特性

IUPAC Name |

methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-5-9-15-10-6-13(21-2)14(22-3)7-11(10)19-12(15)8-18-16(9)17(20)23-4/h6-8,19H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADIKQPUNWAMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C3=CC(=C(C=C3NC2=CN=C1C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90896999 | |

| Record name | Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82499-00-1 | |

| Record name | Methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82499-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082499001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 6,7-DIMETHOXY-4-ETHYL-.BETA.-CARBOLINE-3-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1309288N1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。